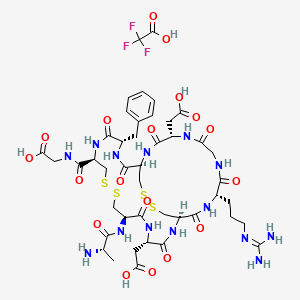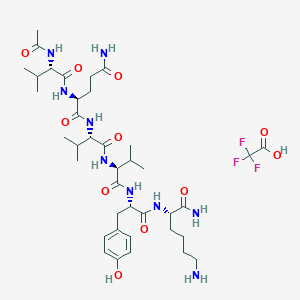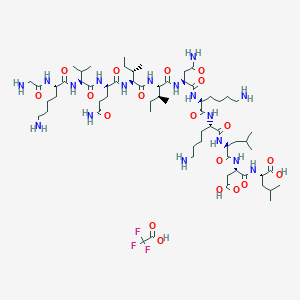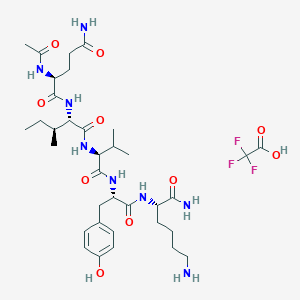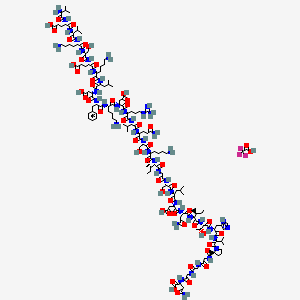
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA” is a synthetic peptide composed of a sequence of amino acids. This peptide is often used in biochemical and pharmaceutical research due to its specific sequence and properties. The addition of trifluoroacetic acid (TFA) as a counterion enhances its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The presence of amino acids like methionine and cysteine can lead to oxidation reactions, forming sulfoxides and disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide.
Major Products
Oxidation: Sulfoxides and disulfides.
Reduction: Thiols.
Substitution: Alkylated amino acids.
科学的研究の応用
The peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in vaccine development.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of this peptide depends on its specific sequence and the context in which it is used. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to specific cell surface receptors, triggering downstream signaling pathways.
Enzyme Inhibition/Activation: It can act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide may disrupt or stabilize interactions between proteins, influencing cellular functions.
類似化合物との比較
Similar Compounds
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH: The same peptide without the TFA counterion.
H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.AcOH: The peptide with acetic acid as the counterion.
Uniqueness
The presence of TFA as a counterion in “H-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-OH.TFA” enhances its stability and solubility, making it more suitable for certain applications compared to its counterparts with different counterions.
特性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H248N44O50.C2HF3O2/c1-18-77(15)119(143(237)166-66-109(205)169-99(67-195)138(232)179-91(54-72(5)6)131(225)184-97(61-114(214)215)135(229)181-94(57-104(156)200)137(231)192-120(78(16)19-2)146(240)193-121(79(17)198)147(241)185-93(56-81-62-161-70-167-81)136(230)190-118(76(13)14)148(242)194-52-32-40-102(194)141(235)165-64-107(203)163-63-106(202)164-65-108(204)168-98(149(243)244)58-105(157)201)191-128(222)85(38-26-30-50-154)173-139(233)100(68-196)187-126(220)87(41-44-103(155)199)177-145(239)117(75(11)12)188-127(221)86(39-31-51-162-150(159)160)172-133(227)95(59-112(210)211)182-123(217)83(36-24-28-48-152)171-132(226)92(55-80-33-21-20-22-34-80)180-134(228)96(60-113(212)213)183-130(224)90(53-71(3)4)178-122(216)82(35-23-27-47-151)170-125(219)88(42-45-110(206)207)174-140(234)101(69-197)186-124(218)84(37-25-29-49-153)176-144(238)116(74(9)10)189-129(223)89(43-46-111(208)209)175-142(236)115(158)73(7)8;3-2(4,5)1(6)7/h20-22,33-34,62,70-79,82-102,115-121,195-198H,18-19,23-32,35-61,63-69,151-154,158H2,1-17H3,(H2,155,199)(H2,156,200)(H2,157,201)(H,161,167)(H,163,203)(H,164,202)(H,165,235)(H,166,237)(H,168,204)(H,169,205)(H,170,219)(H,171,226)(H,172,227)(H,173,233)(H,174,234)(H,175,236)(H,176,238)(H,177,239)(H,178,216)(H,179,232)(H,180,228)(H,181,229)(H,182,217)(H,183,224)(H,184,225)(H,185,241)(H,186,218)(H,187,220)(H,188,221)(H,189,223)(H,190,230)(H,191,222)(H,192,231)(H,193,240)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,159,160,162);(H,6,7)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,115-,116-,117-,118-,119-,120-,121-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQDZXJNEXPLFB-NBLZHOLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H249F3N44O52 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3581.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
